2-(2-fluorophenoxy)-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide 2-(2-fluorophenoxy)-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide
Brand Name: Vulcanchem
CAS No.: 946351-47-9
VCID: VC11969962
InChI: InChI=1S/C20H23FN2O4S/c1-2-12-28(25,26)23-11-5-6-15-9-10-16(13-18(15)23)22-20(24)14-27-19-8-4-3-7-17(19)21/h3-4,7-10,13H,2,5-6,11-12,14H2,1H3,(H,22,24)
SMILES: CCCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)COC3=CC=CC=C3F
Molecular Formula: C20H23FN2O4S
Molecular Weight: 406.5 g/mol

2-(2-fluorophenoxy)-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide

CAS No.: 946351-47-9

Cat. No.: VC11969962

Molecular Formula: C20H23FN2O4S

Molecular Weight: 406.5 g/mol

* For research use only. Not for human or veterinary use.

2-(2-fluorophenoxy)-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide - 946351-47-9

Specification

CAS No. 946351-47-9
Molecular Formula C20H23FN2O4S
Molecular Weight 406.5 g/mol
IUPAC Name 2-(2-fluorophenoxy)-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)acetamide
Standard InChI InChI=1S/C20H23FN2O4S/c1-2-12-28(25,26)23-11-5-6-15-9-10-16(13-18(15)23)22-20(24)14-27-19-8-4-3-7-17(19)21/h3-4,7-10,13H,2,5-6,11-12,14H2,1H3,(H,22,24)
Standard InChI Key RAWIJNCLROEGJH-UHFFFAOYSA-N
SMILES CCCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)COC3=CC=CC=C3F
Canonical SMILES CCCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)COC3=CC=CC=C3F

Introduction

The compound 2-(2-fluorophenoxy)-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide is a complex organic molecule with a specific chemical structure. It has a molecular formula of C20H23FN2O4S and a molecular weight of 406.4710 g/mol . This compound is not widely discussed in the literature, but its structure suggests potential applications in pharmaceutical or chemical research due to its unique combination of functional groups.

Potential Biological Activities:

  • Enzyme Inhibition: Sulfonyl groups are known to participate in enzyme inhibition by forming covalent bonds with active site residues.

  • Receptor Binding: The tetrahydroquinoline core and the fluorophenoxy group could interact with specific receptors, influencing cellular signaling pathways.

Synthesis and Chemical Modifications

The synthesis of this compound likely involves multiple steps, including the formation of the tetrahydroquinoline ring, introduction of the propane-1-sulfonyl group, and attachment of the 2-fluorophenoxy moiety. Chemical modifications could involve altering the sulfonyl group or the fluorophenoxy moiety to enhance biological activity or pharmacokinetic properties.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator